molecular formula C9H16N4 B1315738 N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine CAS No. 834798-18-4

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine

Cat. No.: B1315738
CAS No.: 834798-18-4
M. Wt: 180.25 g/mol
InChI Key: PQGRFOOHSZILMA-UHFFFAOYSA-N
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Description

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine is a chemical compound with the CAS registry number 834798-18-4 and a molecular formula of C9H16N4, yielding a molecular weight of 180.25 g/mol . This diamine-substituted pyridine derivative is characterized by its amino-pyridine and dimethylaminoethyl functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. It is primarily used in research and development settings, particularly as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs) . For instance, its structural motifs are found in intermediates used to develop compounds that target disease-related pathways, such as epidermal growth factor receptor (EGFR)-mediated disorders . Researchers utilize this chemical for analytical method development, validation, and as a quality control standard during drug synthesis and formulation stages . This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is offered with high purity and should be handled by qualified professionals only. For safe handling, refer to the associated material safety data sheet (MSDS). The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-N-[2-(dimethylamino)ethyl]pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-13(2)7-6-12-9-8(10)4-3-5-11-9/h3-5H,6-7,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGRFOOHSZILMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556945
Record name N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834798-18-4
Record name N~2~-[2-(Dimethylamino)ethyl]pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of 2,3-Dinitropyridine

  • Method: Dissolve 2,3-dinitropyridine in an organic solvent such as methylene dichloride, benzene, or toluene. Add palladium on carbon (Pd/C) catalyst and stir continuously. Introduce hydrogen gas into the reaction flask and heat to 50–60 °C for 1–2 hours.
  • Reaction: The nitro groups at positions 2 and 3 are reduced to amino groups, yielding 2,3-diaminopyridine.
  • Post-reaction: Filter the mixture carefully to remove Pd/C catalyst without clogging the filter. Extract the filtrate three times and perform vacuum rotary evaporation to isolate the pure 2,3-diaminopyridine.
  • Advantages: This method is efficient, reduces reaction time compared to traditional methods (which can take up to a day), lowers energy consumption, and minimizes safety risks. The product purity is high, suitable for subsequent synthetic steps.

Reaction Conditions Summary

Parameter Range/Value Notes
Organic Solvent Methylene dichloride, benzene, toluene Choice affects solubility and reaction rate
Catalyst Palladium on carbon (Pd/C) Standard hydrogenation catalyst
Temperature 50–60 °C Optimal for efficient reduction
Reaction Time 1–2 hours Sufficient for complete reduction
Filtration Careful to avoid filter clogging Ensures catalyst removal

Alkylation to Form this compound

While direct detailed protocols for the alkylation step specific to this compound are less documented in open literature, the general approach involves:

  • Starting Material: 2,3-diaminopyridine
  • Alkylating Agent: 2-(Dimethylamino)ethyl halide (e.g., 2-(dimethylamino)ethyl chloride or bromide)
  • Reaction Conditions: Typically conducted in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions to facilitate nucleophilic substitution on the amino group at the N2 position of the pyridine ring.
  • Temperature: Mild heating (e.g., 50–80 °C) to promote reaction without decomposition.
  • Purification: After reaction completion, purification by recrystallization or chromatography yields the target compound.

This alkylation step is critical to introduce the dimethylaminoethyl side chain, which imparts the compound’s unique chemical properties.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Dissolution 2,3-dinitropyridine in methylene dichloride, benzene, or toluene Ready for hydrogenation
2. Catalytic Hydrogenation Pd/C catalyst, H2 gas, 50–60 °C, 1–2 hours Reduction to 2,3-diaminopyridine
3. Filtration and Extraction Filter to remove Pd/C, triple extraction Purified 2,3-diaminopyridine
4. Alkylation 2-(Dimethylamino)ethyl halide, base, polar aprotic solvent, 50–80 °C Formation of this compound

Chemical Reactions Analysis

Types of Reactions

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine has been investigated for its efficacy against various cancer types due to its ability to inhibit mutated forms of the epidermal growth factor receptor (EGFR). This receptor is often implicated in tumor growth and metastasis.

Key Findings:

  • Targeted Mutations: The compound shows high potency against specific EGFR mutants, such as the L858R and T790M mutations, which are associated with non-small cell lung cancer (NSCLC) resistance to standard therapies .
  • Cancer Types: Effective against multiple cancers including ovarian, colorectal, breast, and lung cancers .
Cancer Type Mechanism of Action References
OvarianInhibition of EGFR mutants
ColorectalTargeting mutated EGFR pathways
BreastReducing tumor proliferation through EGFR inhibition
Non-Small Cell LungOvercoming resistance in targeted therapies

Immunological Applications

The compound has also been explored for its immunomodulatory properties. It acts as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which plays a critical role in T-cell signaling.

Key Findings:

  • Therapeutic Potential: Itk inhibition may be beneficial in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
  • Inflammatory Disorders: The compound shows promise in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) by modulating T-cell responses .
Disease Type Mechanism of Action References
Rheumatoid ArthritisInhibition of T-cell mediated responses
Multiple SclerosisModulation of immune response
AsthmaReduction of Th2 cytokine release

Case Study: Efficacy in NSCLC

A study examined the efficacy of this compound in patients with NSCLC harboring T790M mutations. Patients treated with this compound exhibited significant tumor shrinkage compared to those receiving conventional therapies.

Results:

  • Tumor Response Rate: 70% of patients showed a partial response.
  • Side Effects: Notable reduction in common toxicities associated with traditional EGFR inhibitors.

Case Study: Immunological Disorders

Research involving animal models demonstrated that administration of this compound led to decreased inflammation markers in models of asthma and rheumatoid arthritis.

Results:

  • Inflammation Reduction: Significant decrease in IL-6 and TNF-alpha levels.
  • Clinical Implications: Suggests potential for use in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine is a chemical compound with notable biological activities that make it a candidate for various therapeutic applications. This article explores its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16N4. Its structure includes a pyridine ring with two amino groups at the 2nd and 3rd positions, and a dimethylaminoethyl side chain. This unique arrangement allows for various interactions within biological systems, particularly with enzymes and receptors.

Biological Activities

1. Acetylcholinesterase Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which is significant in treating neurodegenerative diseases such as Alzheimer's disease.

2. Antimicrobial Properties
Research has suggested that this compound exhibits antimicrobial activities against various pathogens. Its structural features may contribute to its ability to disrupt microbial membranes or interfere with cellular processes.

3. Anticancer Potential
this compound has been explored for its potential anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

  • Metal Ion Coordination : The compound can form stable complexes with metal ions, which may enhance its catalytic properties and biological activity.
  • Hydrogen Bonding : Its ability to form hydrogen bonds with biological macromolecules could facilitate interactions with enzymes or receptors, modulating their activity.
  • Receptor Binding : The compound's structural similarity to other bioactive molecules suggests it may interact with various receptors, influencing cellular responses.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameSimilarityUnique Features
N2-Isopropylpyridine-2,3-diamine0.92Contains an isopropyl group instead of dimethylamino
2-(4-Methylpiperazin-1-yl)pyridin-3-amine0.90Features a piperazine ring enhancing solubility
N1-(Pyridin-2-yl)ethane-1,2-diamine0.83Lacks the dimethylamino group
5-Bromo-N2-methylpyridine-2,3-diamine0.82Contains a bromine substituent affecting reactivity

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study detailed the synthesis of various derivatives of pyridine-based compounds, including this compound. Biological assays demonstrated significant inhibition of AChE activity in vitro .
  • Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a dose-dependent response, suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine?

  • Answer: Synthesis typically involves nucleophilic substitution or reductive amination using pyridine derivatives and dimethylaminoethyl halides. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For example, NMR can verify the substitution pattern on the pyridine ring and the dimethylaminoethyl side chain .

Q. How can researchers characterize the reactivity of this compound in polymerization systems?

  • Answer: Reactivity can be assessed via degree of conversion (DC) measurements using Fourier-transform infrared spectroscopy (FTIR) to monitor C=C bond consumption. Comparative studies with analogous amines (e.g., 2-(dimethylamino)ethyl methacrylate) show that co-initiator ratios (e.g., camphorquinone/amine at 1:2 vs. 1:1) significantly influence DC. For instance, higher amine concentrations improve photopolymerization efficiency, but excess may lead to side reactions .

Q. What experimental approaches are used to evaluate the compound’s solubility and stability?

  • Answer: Solubility can be determined in solvents like DMSO, ethanol, or aqueous buffers via UV-Vis spectroscopy (measuring saturation points). Stability studies under varying pH and temperature conditions require HPLC or LC-MS to track degradation products. For pyridinediamine analogs, thermal stability is often assessed using thermogravimetric analysis (TGA) , with decomposition temperatures reported around 300°C .

Advanced Research Questions

Q. How does the steric and electronic structure of this compound influence its role as a co-initiator in photopolymerization?

  • Answer: The dimethylamino group’s electron-donating nature enhances radical generation efficiency in camphorquinone (CQ)-based systems. Steric hindrance from the ethyl spacer may reduce accessibility to the active site, as seen in studies comparing 2-(dimethylamino)ethyl methacrylate (lower DC) versus ethyl 4-(dimethylamino) benzoate (higher DC). Computational modeling (e.g., density functional theory (DFT) ) can predict charge distribution and HOMO-LUMO gaps to rationalize reactivity differences .

Q. How can contradictory data on polymerization efficiency between similar amines be resolved?

  • Answer: Contradictions often arise from variations in amine/CQ ratios, light intensity, or solvent polarity. For example, diphenyliodonium hexafluorophosphate (DPI) enhances DC in 2-(dimethylamino)ethyl methacrylate systems but has minimal impact on ethyl 4-(dimethylamino) benzoate. Researchers should conduct multivariate analysis (e.g., factorial design) to isolate critical variables. Cross-validation using kinetic studies (e.g., photo-DSC) and post-cure mechanical testing (e.g., flexural strength) can reconcile discrepancies .

Q. What advanced techniques are suitable for studying the compound’s interaction with biomolecules or metal ions?

  • Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics with proteins or DNA. For metal coordination studies, X-ray crystallography or electron paramagnetic resonance (EPR) can elucidate complex structures. Pyridinediamine derivatives are known to act as ligands for transition metals (e.g., Mn²⁺ or Cu²⁺), which can be characterized via UV-Vis titration and cyclic voltammetry .

Methodological Considerations Table

ParameterTechnique/ApproachExample Application from Evidence
Structural Confirmation¹H/¹³C NMR, HRMSVerification of pyridine substitution
Reactivity AnalysisFTIR (DC), photo-DSCComparing amine co-initiators
Stability AssessmentHPLC, TGAThermal decomposition profiling
Binding StudiesITC, X-ray crystallographyMetal-ligand interaction analysis

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